Regiochemical Control in Cross-Coupling vs. 1,4-Isomer
The 4-bromo substituent in 4-Bromonaphthalene-2-carbonitrile is electronically deactivated by the non-conjugated, meta-related nitrile group. This contrasts with 4-Bromonaphthalene-1-carbonitrile (CAS 92616-49-4), where the bromine and nitrile are ortho to each other, leading to a significantly more electron-deficient and sterically crowded reaction center. This difference is critical for stepwise synthetic planning [1]. Quantitative LogP data further distinguish the isomers: 4-Bromonaphthalene-2-carbonitrile has a computed LogP of 3.47, indicating slightly higher lipophilicity compared to its 1,4-isomer, which can influence phase-transfer and purification protocols .
| Evidence Dimension | Substitution Pattern & Physicochemical Property (LogP) |
|---|---|
| Target Compound Data | 4-Bromo-2-naphthonitrile pattern; LogP = 3.47 |
| Comparator Or Baseline | 4-Bromo-1-naphthonitrile pattern (CAS 92616-49-4); LogP typically lower for ortho-substituted isomers |
| Quantified Difference | Regioisomeric difference leads to distinct reactivity profiles; ΔLogP ≈ variable, target compound LogP = 3.47 |
| Conditions | Computed physicochemical properties and standard cross-coupling reaction conditions. |
Why This Matters
For procurement, selecting the correct regioisomer eliminates the risk of synthesizing an incorrect downstream intermediate, saving weeks of lost research time and material cost.
- [1] Tandel, S., Wang, A., Zhang, H., Yousuf, P., & Biehl, E. R. (2012). Investigation of the reaction of 2-bromo-1-naphthol with arylacetonitriles and LiTMP: facile synthesis of 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles. Arkivoc, 2012(6), 14-24. View Source
